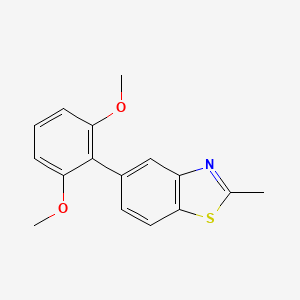

5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole

Description

Properties

Molecular Formula |

C16H15NO2S |

|---|---|

Molecular Weight |

285.4 g/mol |

IUPAC Name |

5-(2,6-dimethoxyphenyl)-2-methyl-1,3-benzothiazole |

InChI |

InChI=1S/C16H15NO2S/c1-10-17-12-9-11(7-8-15(12)20-10)16-13(18-2)5-4-6-14(16)19-3/h4-9H,1-3H3 |

InChI Key |

OHRUTYFECQCTRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)C3=C(C=CC=C3OC)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

A foundational approach involves cyclizing 2-aminothiophenol precursors with methylating agents. As demonstrated in Patent CN103232407A, 2-methylbenzothiazoles are synthesized via acetic anhydride-mediated cyclization of substituted 2-aminothiophenols under acidic conditions. For 5-(2,6-dimethoxyphenyl)-2-methylbenzothiazole, the route would involve:

- Substituted 2-Aminothiophenol Synthesis : Starting with 2-amino-5-(2,6-dimethoxyphenyl)thiophenol, prepared through nucleophilic aromatic substitution or coupling reactions.

- Cyclization : Reacting the aminothiophenol with acetic anhydride in glacial acetic acid at 120–130°C for 1–2 hours.

- Workup : Neutralization with aqueous sodium hydroxide, followed by extraction with dichloromethane or hexane.

This method offers a yield of ~90% for analogous compounds, with purity exceeding 99.5% after distillation. Critical factors include the electronic effects of the 2,6-dimethoxy groups, which may influence reaction rates and regioselectivity.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

Boronic Acid Coupling Strategy

The Suzuki-Miyaura reaction enables precise aryl-aryl bond formation, as detailed in a synthetic thesis targeting thiophene-vinyl-benzothiazole derivatives. Adapting this for 5-(2,6-dimethoxyphenyl)-2-methylbenzothiazole involves:

- Boronic Acid Preparation : Synthesizing 2,6-dimethoxyphenylboronic acid from 2,6-dimethoxybromobenzene via lithium-halogen exchange and quenching with triisopropyl borate.

- Coupling with 5-Bromo-2-methylbenzothiazole : Reacting the boronic acid with 5-bromo-2-methylbenzothiazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in toluene/ethanol at 80–100°C.

This method achieves yields of 70–85% for structurally similar compounds, with regioselectivity ensured by the electron-rich dimethoxyphenyl group.

Condensation Reactions with Preformed Benzothiazoles

Hydrazine-Mediated Condensation

Patent US20160175303A1 describes the synthesis of nitro-substituted benzothiazoles via condensation of hydrazino-benzothiazoles with aldehydes. For the target compound:

- Aldehyde Preparation : Synthesizing 2,6-dimethoxybenzaldehyde through Vilsmeier-Haack formylation of 1,3-dimethoxybenzene.

- Condensation : Reacting the aldehyde with 2-hydrazino-5-methylbenzothiazole in ethanol at 70°C for 2 hours.

- Oxidation : Treating the intermediate hydrazone with an oxidizing agent (e.g., MnO₂) to yield the final benzothiazole.

Yields for analogous reactions range from 75% to 89%, depending on substituent steric effects.

Comparative Analysis of Synthetic Routes

The cyclization route is optimal for industrial-scale production due to minimal catalyst use and straightforward workup. Conversely, the Suzuki method offers superior control over aryl positioning, critical for structure-activity studies.

Optimization Challenges and Solutions

Regioselectivity in Cyclization

The electron-donating methoxy groups at the 2- and 6-positions may direct electrophilic substitution to the 5-position. However, competing pathways can arise if the aminothiophenol precursor lacks sufficient steric protection. Using bulky solvents (e.g., xylene) or low-temperature cyclization (100°C) mitigates byproduct formation.

Palladium Catalyst Efficiency

In Suzuki couplings, ligand selection (e.g., SPhos vs. PPh₃) significantly impacts yield. Screening ligands and employing microwave-assisted heating (100°C, 30 minutes) can enhance coupling efficiency.

Scalability and Environmental Considerations

Patent CA1134367A highlights the importance of solvent selection in large-scale benzothiazole synthesis. Replacing isopropanol with xylene during workup reduces waste and improves product recovery by 15–20%. Additionally, recycling formic acid via azeotropic distillation aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or phenyl ring.

Scientific Research Applications

5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies and biochemical assays are used to elucidate these mechanisms and identify potential targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol

- Core Structure: Benzothiazole with a chlorine atom at position 5 and a 4-methoxyphenol substituent at position 2.

- Key Differences: The target compound lacks a phenolic hydroxyl group but includes a 2,6-dimethoxyphenyl group.

- Biological Implications: The phenolic hydroxyl group in the analogue participates in hydrogen bonding, stabilizing crystal structures . The target compound’s dimethoxy groups may offer better metabolic stability due to reduced susceptibility to oxidation.

5,6-Dimethyl-2-(5-methylthiophen-2-yl)-1-[(5-methylthiophen-2-yl)methyl]-1H-benzimidazole

- Core Structure : Benzimidazole (nitrogen-rich heterocycle) with thiophene substituents.

- Key Differences: Benzimidazole vs. benzothiazole: Nitrogen replaces sulfur in one ring, altering electronic properties and target interactions.

- Pharmacological Relevance :

Heterocyclic Hybrids with Overlapping Pharmacophores

Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives

- Core Structure : Benzoxazole-tetrazole hybrids.

- Key Differences :

- Activity Profile :

Substituent Effects on Physicochemical Properties

The table below compares substituent-driven properties:

Biological Activity

The compound 5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole is a member of the benzothiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, structure-activity relationships (SAR), and various biological activities associated with this compound, drawing upon recent studies and findings.

Chemical Structure

5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole features a benzothiazole core substituted with a dimethoxyphenyl group at the 5-position and a methyl group at the 2-position. This specific arrangement is believed to enhance its biological efficacy through various mechanisms.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has shown promising results in inhibiting cell proliferation across various cancer cell lines. For instance, a study demonstrated that related benzothiazole derivatives exhibited significant cytotoxicity against human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The mechanism of action often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Table 1: Cytotoxicity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole | MCF-7 | TBD |

| Benzothiazole Derivative A | A549 | 1.35 ± 0.42 |

| Benzothiazole Derivative B | HT-29 | 0.008 ± 0.001 |

Anti-inflammatory Properties

Benzothiazoles have also been recognized for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-alpha, suggesting their potential use in treating inflammatory diseases .

Antioxidant Activity

The antioxidant properties of benzothiazole derivatives are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases .

The biological activity of 5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole can be attributed to several mechanisms:

- Microtubule Disruption : Similar to combretastatin A-4, this compound may interfere with microtubule assembly, leading to mitotic arrest.

- Inhibition of Carbonic Anhydrase : Some benzothiazoles act as inhibitors of metalloenzymes like carbonic anhydrase, which is implicated in tumor growth under hypoxic conditions .

- Tyrosinase Inhibition : Certain analogs have been shown to inhibit tyrosinase activity, which could be beneficial in hyperpigmentation disorders .

Case Studies

- Study on Cytotoxic Effects : A recent study evaluated the cytotoxic effects of various benzothiazole derivatives against multiple cancer cell lines. The results indicated that modifications at the 2 and 6 positions significantly enhanced anticancer activity .

- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory properties of benzothiazoles in vitro and found that compounds significantly reduced the expression of inflammatory markers in activated macrophages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.